Chloroquine phosphate

Overview

Description

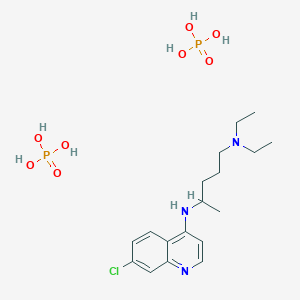

Chloroquine phosphate (CQ) is a 9-aminoquinoline derivative first synthesized in 1934. Its empirical formula is C₁₈H₂₆ClN₃·2H₃PO₄ (molecular weight: 515.86; CAS: 50-63-5) .

Preparation Methods

Traditional Synthetic Pathways for Chloroquine Phosphate

Synthesis of 4,7-Dichloroquinoline

The quinoline nucleus of this compound is derived from 4,7-dichloroquinoline, synthesized through three primary routes starting from 3-chloroaniline:

1.1.1 Ethoxymethylenmalonic Ester Route

3-Chloroaniline reacts with ethoxymethylenmalonic ester to form (3-chloroanilino)-methylenemalonic ester, which undergoes heterocyclization at elevated temperatures (200–250°C) to yield the ethyl ester of 7-chloro-4-hydroxyquinolin-3-carboxylic acid. Hydrolysis with sodium hydroxide followed by decarboxylation at 250–270°C produces 7-chloro-4-hydroxyquinoline, which is treated with phosphorus oxychloride (POCl₃) to furnish 4,7-dichloroquinoline .

1.1.2 Diethyl Oxaloacetate Route

Condensation of 3-chloroaniline with diethyl oxaloacetate in acetic acid generates an enamine intermediate. Cyclization at 250°C forms the ethyl ester of 7-chloro-4-hydroxyquinolin-2-carboxylic acid, which is hydrolyzed and decarboxylated to 7-chloro-4-hydroxyquinoline. Subsequent POCl₃ treatment yields the desired dichloroquinoline .

1.1.3 Ethyl Formylacetate Route

Reaction of 3-chloroaniline with ethyl formylacetate directly produces 7-chloro-4-hydroxyquinoline via enamine cyclization, bypassing intermediate ester steps. This streamlined method reduces synthesis time but requires precise temperature control .

Synthesis of 4-Diethylamino-1-Methylbutylamine

The side chain precursor, 4-diethylamino-1-methylbutylamine, is synthesized through:

-

Alkylation of Acetoacetic Ester : 2-Diethylaminoethyl chloride reacts with acetoacetic ester, followed by acidic hydrolysis and decarboxylation to form 1-diethylamino-4-pentanone. Reductive amination with hydrogen and ammonia over Raney nickel catalyst yields the target amine .

Condensation and Salt Formation

Traditional methods involve heating 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine in phenol at 137–145°C for 9–12 hours. The crude product is alkalized with sodium hydroxide, extracted with toluene, and purified via crystallization. Acidification with phosphoric acid in ethanol yields this compound, albeit with moderate purity (95–98%) and yields of 60–70% .

Modern Synthetic Innovations

Optimized Condensation Reaction

A 2021 patent (CN112830894A) details an improved condensation method using isopropanol as the solvent, sodium sulfite as an antioxidant, and N,N-diisopropylethylamine as the acid-binding agent :

Reaction Conditions

-

Molar Ratios : 4,7-Dichloroquinoline : 2-amino-5-diethylaminopentane = 1 : 1.01–1.16

-

Temperature : 133–138°C

-

Duration : 12 hours

Key Steps

-

Alkalization and Extraction : Post-reaction, the mixture is poured into water, adjusted to pH 11–12 with NaOH, and extracted with isopropyl acetate.

-

Concentration and Crystallization : Partial solvent removal induces crystallization, yielding chloroquine with 99.5% purity after drying.

-

Salt Formation : Chloroquine is dissolved in 70–80% ethanol, acidified with phosphoric acid to pH 4.0–5.4, and crystallized to obtain this compound (total yield: 76–78.2%) .

Advantages Over Traditional Methods

-

Eliminates toxic phenol and toluene.

-

Enhances purity (≥99.5%) and reduces impurities (<0.1%).

-

Shortens reaction time by 25% compared to Ding Shi Fai’s method .

Solvent and Catalyst Optimization

Recent protocols emphasize green chemistry principles:

-

Isopropanol : Reduces environmental impact vs. phenolic solvents.

-

Sodium Sulfite : Prevents oxidation of sensitive intermediates.

-

N,N-Diisopropylethylamine : Facilitates efficient proton scavenging without side reactions .

Asymmetric Synthesis of (S)-Chloroquine Phosphate

Enantioselective Route

The CN112266356A patent introduces an asymmetric synthesis method for the (S)-enantiomer, which exhibits superior antimalarial activity :

Key Steps

-

Chiral Catalyst Use : 5-(N-Diethylamino)-2-pentanone undergoes reductive amination with a chiral ruthenium catalyst to produce (S)-4-diethylamino-1-methylbutylamine.

-

Stereocontrolled Condensation : The enantiomerically pure amine reacts with 4,7-dichloroquinoline under optimized conditions (135°C, 10 hours), achieving >98% enantiomeric excess (ee).

Significance

-

Avoids racemic mixture formation.

-

Critical for pharmacokinetic optimization and reducing off-target effects .

Comparative Analysis of Preparation Methods

| Parameter | Traditional Method | Modern Method (CN112830894A) | Asymmetric Synthesis |

|---|---|---|---|

| Yield | 60–70% | 76–78.2% | 65–70% (high ee) |

| Purity | 95–98% | ≥99.5% | ≥99.0% |

| Reaction Time | 9–12 hours | 12 hours | 10–14 hours |

| Key Solvent | Phenol/Toluene | Isopropanol | Ethanol/Isopropanol |

| Environmental Impact | High | Moderate | Low |

Industrial-Scale Production Considerations

Cost-Effectiveness

-

Raw Materials : 4,7-Dichloroquinoline accounts for 40–50% of total production costs. Modern methods reduce waste, lowering expenses by 15–20% .

-

Catalyst Recycling : Asymmetric synthesis requires expensive chiral catalysts, but recent advances enable reuse for up to five cycles .

Regulatory Compliance

Scientific Research Applications

Antimalarial Use

Chloroquine phosphate is primarily used to treat malaria caused by Plasmodium falciparum, particularly in areas where the parasite is not resistant to chloroquine. The drug works by inhibiting the heme polymerization process within the malaria parasite, leading to its death.

Dosage and Administration

- Initial Dose : 1 g of this compound (600 mg of chloroquine) followed by 500 mg (300 mg of chloroquine) at 6, 24, and 48 hours post-initial dose .

- For P. ovale or P. vivax : Requires additional treatment with an 8-aminoquinoline antimalarial for a radical cure .

Autoimmune Diseases

This compound is also utilized in managing autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. Its immunomodulatory effects help reduce inflammation and modulate immune responses.

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity against various viruses, including coronaviruses. During the COVID-19 pandemic, it was investigated for its potential to treat SARS-CoV-2 infections.

Clinical Findings

- A multicenter study in Guangdong Province recommended this compound for patients diagnosed with COVID-19, suggesting it could improve treatment success rates and shorten hospital stays .

- Initial studies showed that chloroquine could inhibit viral replication in vitro and demonstrated some efficacy in clinical settings .

Cancer Research

Chloroquine's role in oncology has gained attention due to its ability to enhance the effectiveness of certain chemotherapeutic agents. It is being studied for its potential to inhibit tumor growth and metastasis.

Case Studies

- Research indicates that chloroquine can sensitize cancer cells to chemotherapy by inhibiting autophagy pathways that cancer cells exploit for survival .

Summary Table of Applications

Mechanism of Action

The precise mechanism by which chloroquine exerts its antimalarial effects is not fully understood. it is believed to involve the inhibition of heme polymerase in malarial trophozoites, preventing the conversion of toxic heme to non-toxic hemozoin. This leads to the accumulation of toxic heme within the parasite, ultimately killing it . Chloroquine also interacts with DNA, inhibiting certain enzymes and interfering with the biosynthesis of nucleic acids .

Comparison with Similar Compounds

Mechanism of Action :

- Inhibits DNA/RNA synthesis in malaria parasites by accumulating in acidic vesicles, disrupting heme detoxification .

- Blocks SARS-CoV-2 entry by interfering with ACE2 receptor binding and endosomal acidification .

Pharmacokinetics :

- Rapid absorption with peak plasma concentrations within 2–4 hours.

- Wide tissue distribution but exhibits variable plasma concentrations across individuals and ethnicities, increasing toxicity risks due to a narrow therapeutic window .

Comparison with Hydroxychloroquine (HCQ)

Structural and Pharmacological Differences

- Structural Modification : HCQ is a hydroxylated derivative of CQ, introduced in 1950 to reduce toxicity while retaining efficacy .

- Safety Profile : HCQ demonstrates a better safety profile, particularly in long-term use for autoimmune diseases, due to reduced retinal toxicity risks .

Efficacy and Toxicity

Clinical Use :

- HCQ is preferred for autoimmune conditions due to its safety, while CQ remains a first-line antimalarial in regions without resistance .

Comparison with Chloroquine Sulphate (CS)

Chemical and Pharmacokinetic Differences

- Structural Difference : CQ contains a phosphate group , whereas CS has a sulfate group , altering solubility and absorption rates .

- Bioavailability : Both forms are rapidly absorbed, but CS may exhibit slightly faster peak plasma concentrations in some patients .

Other Related Compounds and Formulations

Nanoparticle Delivery Systems

- Chloroquine-loaded chitosan nanoparticles (drug-polymer ratio 1:6) achieve 85% drug release within 24 hours, enhancing bioavailability compared to traditional tablets .

Suppository Formulations

- Suppository bases (e.g., Witepsol H15) with surfactants like Tween 20 improve release rates, offering alternatives for pediatric or non-oral administration .

Biological Activity

Chloroquine phosphate, a well-known antimalarial drug, has garnered attention for its diverse biological activities beyond its primary use. This article examines the compound's biological activity, including its mechanisms of action against various pathogens, interactions with other drugs, and potential therapeutic applications in different diseases.

Overview of this compound

This compound is a 4-aminoquinoline derivative primarily used in the treatment and prevention of malaria. Its mechanism involves the inhibition of heme polymerization in the malaria parasite, leading to toxic accumulation of free heme. Additionally, chloroquine has been shown to exhibit antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19.

- Antimalarial Activity : Chloroquine disrupts the lysosomal function in Plasmodium species by raising the pH within the digestive vacuole, impairing the parasite's ability to degrade hemoglobin and utilize heme for its metabolism.

- Antiviral Effects : Research indicates that chloroquine can inhibit SARS-CoV-2 infection by:

- Antibacterial Properties : A study demonstrated that chloroquine could enhance the antibacterial activity of ciprofloxacin against certain Gram-negative bacteria. The interaction varied based on bacterial strain, indicating a complex relationship between these drugs .

Antiviral Activity Against SARS-CoV-2

In vitro studies have shown that chloroquine exhibits significant antiviral activity against SARS-CoV-2 with effective concentrations (EC50) ranging from 1.13 μM to 5.47 μM depending on the timing of administration relative to viral infection .

Antibacterial Activity

The antibacterial effects of chloroquine were evaluated in combination with ciprofloxacin against various clinical isolates:

- Pseudomonas aeruginosa : Some strains showed enhanced susceptibility to ciprofloxacin when combined with chloroquine.

- Klebsiella pneumoniae : Similar enhancements were observed.

- Notably, certain strains lost sensitivity to ciprofloxacin in the presence of chloroquine, highlighting the need for careful consideration in clinical settings .

COVID-19 Treatment

A clinical study involving approximately 100 patients reported that chloroquine could reduce hospital stays and improve outcomes in patients with COVID-19 pneumonia. The findings suggested that therapeutic concentrations could be achieved safely .

Cancer Research

Chloroquine has been investigated for its potential anticancer properties. It induces apoptosis and inhibits cell proliferation in various cancer cell lines, including breast cancer cells (4T1 mouse model). The compound's ability to inhibit autophagy further supports its role as a potential adjuvant therapy in cancer treatment .

Comparative Data Table

| Activity Type | Mechanism | Effective Concentration (EC50) |

|---|---|---|

| Antimalarial | Inhibition of heme polymerization | N/A |

| Antiviral (SARS-CoV-2) | Inhibition of viral entry and glycosylation interference | 1.13 - 5.47 μM |

| Antibacterial | Enhancement of ciprofloxacin activity against specific bacterial strains | N/A |

| Anticancer | Induction of apoptosis and inhibition of cell proliferation | Varies by cell line |

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for chloroquine phosphate assay and impurity profiling in pharmaceutical research?

- Methodological Answer : The United States Pharmacopeia (USP) recommends an HPLC method using a Phenomenex Luna C18 column (5 µm, L1) with a mobile phase of buffer solution (pH 2.5) and methanol (78:22). The retention time for this compound is 6.9 minutes, achieving system suitability criteria (resolution >2.0, RSD <2% for peak area reproducibility) . Impurity profiling requires spiking with hydroxychloroquine sulfate as a resolution marker (retention time ~4.2 minutes) to ensure specificity . Validation parameters include linearity (1–150 µg/mL, R² >0.999), precision (RSD <1.5%), and accuracy (98–102% recovery) .

Q. How do pharmacokinetic properties of this compound influence dosing regimens in clinical studies?

- Methodological Answer : this compound exhibits a long elimination half-life (1–2 months) due to extensive tissue distribution and hepatic metabolism. Dosing must account for accumulation risks, particularly in renal-impaired patients. Plasma concentration monitoring is critical to avoid toxicity (>100 µg/mL linked to cardiac adverse events). A loading dose (10 mg/kg) followed by maintenance (5 mg/kg/day) is common, adjusted using population pharmacokinetic models to balance efficacy (IC₅₀ = 0.16 µM for SARS-CoV-2) and safety .

Q. What are the USP-approved analytical criteria for this compound identity and purity verification?

- Methodological Answer : USP standards require:

- Identity : IR spectrum match (chloroform solution) and UV absorbance ratio (A₃₄₃/A₃₂₉ = 1.00–1.15) .

- Assay : Spectrophotometric quantification at 343 nm (dilute HCl) or HPLC with ≤2.0% impurities .

- Loss on drying : ≤2.0% weight loss after 2 hours at 105°C .

Advanced Research Questions

Q. What methodological considerations are critical when designing animal studies to compare this compound and hydroxychloroquine sulfate toxicity profiles?

- Methodological Answer : Key factors include:

- Dose selection : Use 1/10th of LD₅₀ (e.g., 62 mg/kg for this compound, 124 mg/kg for hydroxychloroquine sulfate in rats) to model subchronic toxicity .

- Endpoint selection : Serum testosterone (↓45% in CQP-group vs. controls), LH/FSH levels, and histopathological scoring (e.g., Johnsen’s score for spermatogenesis maturity) .

- Statistical rigor : ANOVA with post-hoc Tukey tests (α=0.05) to differentiate intergroup variance, accounting for non-normal distributions via log transformation .

Q. How can researchers address contradictions between in vitro antiviral activity and clinical trial outcomes of this compound in COVID-19 treatment?

- Methodological Answer : Discrepancies arise from:

- Dosing variability : In vitro efficacy (EC₉₀ = 6.5 µM) often requires supratherapeutic plasma levels unachievable in humans without toxicity .

- Patient stratification : Retrospective studies show sex-specific adverse event risks (female OR = 3.2, p<0.05), necessitating covariate-adjusted analyses .

- Endpoint selection : Prioritize viral clearance (PCR negativity) over surrogate markers (e.g., cytokine levels) .

Q. What advanced formulations (e.g., nanostructured lipid carriers) improve this compound’s antimalarial efficacy against resistant Plasmodium strains?

- Methodological Answer : Optimized NLCs using Box-Behnken design achieve:

- Particle size : 66.5 nm (PDI <0.21) for enhanced liver targeting .

- Encapsulation efficiency : 78.2% with sustained release (80% over 72 hours vs. 48 hours for free drug) .

- In vivo efficacy : 23% higher parasitemia suppression in murine models (p<0.01) via increased bioavailability (AUC₀–∞ 2.1-fold higher) .

Q. How should researchers mitigate bias in retrospective analyses of this compound’s adverse event profiles?

- Methodological Answer : Mitigation strategies include:

- Propensity score matching : Adjust for confounders (e.g., baseline ECG abnormalities omitted in 42% of studies) .

- Sensitivity analyses : Test robustness against unmeasured variables (e.g., drug-drug interactions with azithromycin, QT prolongation risk) .

- Adjudication committees : Independent review of adverse event causality (e.g., hepatic vs. cardiac attribution) .

Properties

CAS No. |

50-63-5 |

|---|---|

Molecular Formula |

C18H29ClN3O4P |

Molecular Weight |

417.9 g/mol |

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4) |

InChI Key |

AEUAEICGCMSYCQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |

Key on ui other cas no. |

50-63-5 |

Pictograms |

Irritant; Health Hazard |

Purity |

98% |

Related CAS |

69698-56-2, 6384-82-3 |

Synonyms |

arechin; chingamin phosphate; chloroquine bis(dihydrogenphosphate) dihydrate; chloroquine diphosphate; chloroquine diphosphate, (+)-isomer; chloroquine diphosphate, (+-)-isomer; chloroquine diphosphate, (-)-isomer; chloroquine phosphate; delagil; khingamin phosphate; Resochin; unspecified phosphate of chloroquine diphosphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.